molecular formula C14H16N6O3S B2862737 N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 891123-80-1

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2862737
CAS No.: 891123-80-1
M. Wt: 348.38
InChI Key: VMWIJKABMKJBPZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an oxazole ring, a triazolopyrimidine core, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs work by interacting with proteins in the body, such as enzymes or receptors. The isoxazole and triazolopyrimidine rings in this compound could potentially allow it to bind to such targets, but without specific experimental data, it’s impossible to say for sure .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some compounds are toxic or carcinogenic, while others are relatively safe to handle. Without specific data on this compound, it’s impossible to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could be tested for activity against various biological targets to see if it has potential as a drug. Alternatively, it could be used as a building block for the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: Starting from a suitable precursor, such as 3-amino-2-methylpropanoic acid, the oxazole ring is formed through cyclization reactions.

    Synthesis of the triazolopyrimidine core: This involves the reaction of appropriate precursors, such as 5-propyl-1H-1,2,4-triazole-3-carboxylic acid, with reagents like phosphorus oxychloride to form the triazolopyrimidine structure.

    Coupling reactions: The oxazole and triazolopyrimidine intermediates are then coupled using reagents like thionyl chloride and thiourea to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted acetamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-butyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-3-4-9-6-11(21)16-13-17-18-14(20(9)13)24-7-12(22)15-10-5-8(2)23-19-10/h5-6H,3-4,7H2,1-2H3,(H,15,19,22)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIJKABMKJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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